5,6-Dimethyl-4-[4-(4-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
5,6-dimethyl-4-[4-(4-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4S/c1-13-4-6-16(7-5-13)22-8-10-23(11-9-22)18-17-14(2)15(3)24-19(17)21-12-20-18/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOJIDOPQAHDLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C4C(=C(SC4=NC=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-4-[4-(4-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-(4-methylphenyl)piperazine with a thienopyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-4-[4-(4-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
5,6-Dimethyl-4-[4-(4-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-4-[4-(4-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Thieno[2,3-d]pyrimidine derivatives exhibit significant pharmacological versatility. Below, we compare the target compound with key analogues, focusing on structural modifications, biological activities, and pharmacokinetic properties.
Core Structure Variations
a) Thieno[2,3-d]pyrimidine vs. Quinazoline
- Target Compound: Retains the thieno[2,3-d]pyrimidine core, which is prone to oxidative metabolism, limiting CNS penetration (rat brain:plasma Kp = 0.74) .
- 6-Fluoroquinazoline Analogues: Replacement of the thienopyrimidine core with a 6-fluoroquinazoline improved metabolic stability and CNS penetration (Kp > 10), demonstrating enhanced M4-positive allosteric modulator (PAM) potency and selectivity for muscarinic receptors .
b) Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives
- Antimalarial Activity: Derivatives such as 2-((substituted)phenol)-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines () showed anti-plasmodial activity against P. falciparum, highlighting how saturation of the benzo ring modulates antiparasitic efficacy .
- Synthetic Flexibility : The tetrahydrobenzo core allows for functionalization at the 4-position with piperazinyl groups, similar to the target compound, but with distinct biological targeting .
Substituent Effects on Activity and Selectivity
a) Piperazinyl Group Modifications
b) Aromatic Ring Substitutions
- Methyl vs. Halogen Substituents :
- Thiophene and Furan Modifications: Furan-2-yl[4-(tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone () demonstrated synthetic versatility but uncharacterized biological activity .
Biological Activity
5,6-Dimethyl-4-[4-(4-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanism of action, and efficacy against various biological targets.
Chemical Structure and Properties
The chemical structure of 5,6-Dimethyl-4-[4-(4-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine can be represented as follows:
- Molecular Weight : 334.46 g/mol
- LogP : 3.1 (indicating moderate lipophilicity)
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives generally involves multi-step reactions starting from readily available precursors. A notable method includes the reaction of 5-substituted thienopyrimidines with piperazine derivatives under acidic conditions. Recent advancements have introduced microwave-assisted synthesis to enhance yield and reduce reaction time .
Anticancer Properties
Several studies have evaluated the anticancer activity of thieno[2,3-d]pyrimidine derivatives. For instance:
- In vitro Studies : A series of synthesized thieno[2,3-d]pyrimidine derivatives were tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values as low as 27.6 μM against MDA-MB-231 cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics like paclitaxel .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 5,6-Dimethyl... | MDA-MB-231 | 27.6 | |
| Compound A | A549 | 43.0 | |
| Compound B | HeLa | 35.0 |
The mechanism by which thieno[2,3-d]pyrimidines exert their biological effects is primarily through the inhibition of key enzymes involved in cell proliferation and survival:
- Dihydrofolate Reductase (DHFR) Inhibition : Some derivatives have been shown to inhibit DHFR, an enzyme critical for DNA synthesis and repair.
- Tyrosine Kinase Activity : Compounds have also demonstrated activity against various tyrosine kinases involved in signaling pathways that regulate cell growth and differentiation.
Case Studies
- Yong et al. Study (2018) : This study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxic effects on tumor cells. The findings suggested that modifications on the piperazine ring significantly influenced anticancer activity.
- Elmongy et al. Study (2022) : Focused on the inhibitory effects of synthesized compounds against breast cancer cells, reporting an inhibition range from 43% to 87% depending on the structural modifications made to the thieno[2,3-d]pyrimidine core .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing thieno[2,3-d]pyrimidine derivatives like 5,6-dimethyl-4-[4-(4-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Core Formation : Cyclization of thiophene and pyrimidine precursors under acidic/basic conditions (e.g., using formic acid or thionyl chloride) to form the thieno[2,3-d]pyrimidine scaffold .
Substitution : Introduction of substituents (e.g., piperazine, methylphenyl groups) via nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
Purification : Flash chromatography (hexane/ethyl acetate gradients) or recrystallization to isolate intermediates and final products .
- Key Considerations : Reaction conditions (temperature, catalysts like NaHCO₃/NaI) significantly impact yields .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to verify proton/carbon environments (e.g., aromatic protons at δ 7.2–8.6 ppm, methyl groups at δ 2.3–2.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., LC-MS m/z 361.0 [M+H]⁺ observed for related compounds) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content validated against theoretical values (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. What strategies optimize the biological activity of thieno[2,3-d]pyrimidine derivatives against specific targets (e.g., kinases, microbial enzymes)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Piperazine Modifications : Substituting the piperazine moiety with electron-withdrawing groups (e.g., trifluoromethyl) enhances antimicrobial activity .
- Core Substitutions : Adding 3,4,5-trimethoxyanilino groups improves microtubule inhibition and antiproliferative effects .
- Bioisosteric Replacement : Replacing the thieno[2,3-d]pyrimidine core with fluoroquinazoline improves CNS penetration (brain:plasma Kₚ > 10) .
- Data Contradiction : While methyl groups at C-5/C-6 improve thermal stability, they may reduce metabolic stability due to oxidative vulnerability .
Q. How can researchers address metabolic instability in thieno[2,3-d]pyrimidine derivatives during preclinical development?
- Methodological Answer :
- Metabolic Profiling : Use liver microsomes or hepatocytes to identify oxidation hotspots (e.g., methyl groups prone to CYP450-mediated oxidation) .
- Structural Optimization :
- Introduce fluorine atoms to block metabolic sites (e.g., 6-fluoro substitution reduces oxidative metabolism) .
- Replace labile methyl groups with cyclopropyl or deuterated analogs .
- Case Study : Replacing the thieno[2,3-d]pyrimidine core with a 6-fluoroquinazoline increased rat brain penetration (Kₚ > 10) and metabolic stability .
Q. What computational methods predict the binding affinity of this compound to biological targets (e.g., M4 muscarinic receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptor active sites (e.g., piperazine moiety binding to Glu403/Tyr62 in M4 receptors) .
- MD Simulations : Validate docking results with 100-ns simulations to assess binding stability (RMSD < 2.0 Å) .
- QSAR Modeling : Corrogate substituent electronegativity with IC₅₀ values (R² > 0.85 for kinase inhibitors) .
Experimental Design & Data Analysis
Q. How should researchers design assays to evaluate antitumor activity while minimizing off-target effects?
- Methodological Answer :
- In Vitro Screening :
- Cell Lines : Use pancreatic (MIA PaCa-2) and breast (MCF-7) cancer lines for IC₅₀ determination via MTT assays .
- Selectivity : Compare cytotoxicity against non-cancerous cells (e.g., HEK-293) to calculate selectivity indices (SI > 10 preferred) .
- Mechanistic Studies :
- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
- Western Blotting : Quantify EGFR or tubulin phosphorylation to confirm target engagement .
Q. How can contradictory data on antimicrobial activity between studies be resolved?
- Methodological Answer :
- Standardized Protocols :
- MIC Assays : Follow CLSI guidelines for bacterial (e.g., S. aureus ATCC 25923) and fungal strains (C. albicans ATCC 90028) .
- Control Compounds : Compare with ciprofloxacin (bacteria) and fluconazole (fungi) to normalize potency .
- Structural Verification : Ensure batch-to-batch consistency via NMR and HPLC (>95% purity) to rule out impurities skewing results .
Emerging Research Directions
Q. What novel applications are emerging for thieno[2,3-d]pyrimidine derivatives beyond oncology?
- Methodological Answer :
- CNS Disorders : Optimize logP (2–4) and polar surface area (<90 Ų) for blood-brain barrier penetration in M4 PAM development .
- Antimalarials : Screen against Plasmodium falciparum 3D7 strains using SYBR Green assays (IC₅₀ < 1 µM target) .
Q. How can combinatorial chemistry enhance the diversity of thieno[2,3-d]pyrimidine libraries?
- Methodological Answer :
- Parallel Synthesis : Use Ugi-4CR or Suzuki-Miyaura coupling to generate >50 analogs in a single workflow .
- Click Chemistry : Introduce triazole or alkyne moieties via CuAAC reactions for functional diversity .
- Case Study : 4-Alkynylthieno[2,3-d]pyrimidines synthesized via Pd/C catalysis showed cytotoxicity (IC₅₀ 2.5 µM) in leukemia cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
